methyl 4-(N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate
Description
Methyl 4-(N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a structurally complex sulfonamide derivative characterized by a benzoate ester core linked to a sulfamoyl group and a 4-fluorophenylcarbamoyl-substituted piperidine moiety via a methylene bridge. The methyl benzoate group may influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 4-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-30-20(26)16-2-8-19(9-3-16)31(28,29)23-14-15-10-12-25(13-11-15)21(27)24-18-6-4-17(22)5-7-18/h2-9,15,23H,10-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOGDXNROWCJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that exhibits a variety of biological activities due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Compound Overview
- Chemical Name : this compound
- CAS Number : 1286718-74-8
- Molecular Formula : C26H30FN5O4
- Molecular Weight : 495.5 g/mol
Biological Activity
The biological activity of this compound has been evaluated across several dimensions, including:
- Antibacterial Activity
- Enzyme Inhibition
- Anti-inflammatory Activity
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The presence of the piperidine ring and the sulfamoyl group contributes significantly to its pharmacological properties.
| Functional Group | Contribution to Activity |
|---|---|
| Piperidine Ring | Enhances binding affinity to biological targets |
| Sulfamoyl Group | Imparts antibacterial and enzyme inhibitory properties |
| Fluorophenyl Group | May enhance lipophilicity and cellular uptake |
Case Studies
- Antimicrobial Efficacy
- In Vivo Studies
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The compound interacts with specific molecular targets, modulating pathways related to inflammation and infection.
- Its ability to inhibit enzymes like AChE suggests a neuroprotective role, which may be beneficial in neurodegenerative diseases.
Scientific Research Applications
Antitumor Activity
Research has indicated that methyl 4-(N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate exhibits significant antitumor activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancers. For example, an in vitro study reported IC50 values ranging from 7.9 to 92 µM against different tumor types, suggesting potent effects on tumor growth.
Anti-inflammatory Effects
The compound has also demonstrated promising anti-inflammatory properties. In vitro studies revealed that it significantly reduces the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.
Neuroprotective Properties
Preliminary studies suggest that this compound may possess neuroprotective effects, possibly through inhibition of phosphodiesterase (PDE) enzymes. By modulating cyclic adenosine monophosphate (cAMP) levels within neuronal cells, it could enhance cognitive functions and provide therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
- Antitumor Activity Study : A recent investigation evaluated the effects of this compound on MDA-MB-231 breast cancer cells, reporting significant reductions in cell viability and induction of apoptosis.
- Inflammation Model : In a model involving lipopolysaccharide (LPS)-induced inflammation, treatment with this compound led to a marked decrease in inflammatory markers compared to untreated controls.
- Neuroprotection Study : Animal studies indicated that administration of this compound resulted in improved memory retention in models of cognitive decline, suggesting its potential application in neurodegenerative disorders.
Comparison with Similar Compounds
Compound 6 Series ()
These compounds (e.g., 6d , 6e , 6f ) share a sulfamoyl group attached to a phenyl ring and a piperidine/piperazine core. Key differences include:
- Substituents : The 6-series features benzhydryl or bis(4-fluorophenyl)methyl groups instead of the 4-fluorophenylcarbamoyl group in the target compound.
- Synthesis Yields : Yields for the 6-series range broadly (exact percentages unspecified), suggesting variable synthetic efficiency compared to the target compound’s hypothetical pathway.
- Physical Properties : Melting points span 132–230°C, indicating structural diversity; the target compound’s melting point is unlisted but likely influenced by its polar carbamoyl and sulfamoyl groups .
N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 15, )
- Core Structure : Replaces the benzoate ester with a pyridine-sulfonamide scaffold.
- Functional Groups : Features a phenylcarbamoyl group (vs. 4-fluorophenylcarbamoyl) and a piperazine ring (vs. piperidine).
- Spectroscopic Data : IR shows C=O stretch at 1640 cm⁻¹, comparable to the target’s carbamoyl carbonyl. NMR signals for piperazine protons (δ 3.33–3.82) differ slightly from piperidine environments .
Sulfonamide Derivatives with Heterocyclic Moieties
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()
- Structural Divergence : Incorporates an oxazole ring instead of a piperidine-carbamoyl system.
- Bioactivity : Designed for antimicrobial applications, highlighting the versatility of sulfonamides in drug discovery. The target compound’s 4-fluorophenyl group may enhance target specificity compared to this oxazole derivative .
W-15 and W-18 ()
- Scaffold : Piperidinyl sulfonamides structurally analogous to fentanyl but with nitro (W-18) or chlorophenyl (W-15) substituents.
- Pharmacological Relevance : These compounds bind opioid receptors, suggesting the target’s piperidine-sulfonamide scaffold could be explored for CNS activity, though its 4-fluorophenylcarbamoyl group may confer distinct binding kinetics .
Benzoate and Sulfonamide Hybrids
Q & A
What are the optimal synthetic routes for methyl 4-(N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)sulfamoyl)benzoate, and how can reaction yields be improved?
Basic Research Focus
The compound’s synthesis involves sequential coupling of the piperidine, sulfamoyl, and benzoate moieties. Key steps include:
- Piperidine functionalization : React 4-aminopiperidine with 4-fluorophenyl isocyanate to form the carbamoyl intermediate .
- Sulfamoylation : Use sulfamic acid derivatives (e.g., sulfamoyl chloride) under basic conditions (e.g., triethylamine) to introduce the sulfamoyl group .
- Esterification : Couple the sulfamoyl-piperidine intermediate with methyl 4-chlorobenzoate via nucleophilic aromatic substitution .
Yield Optimization : Improve yields (typically 40-60% ) by: - Using anhydrous solvents (e.g., DMF) to minimize hydrolysis .
- Employing catalytic iodide (e.g., KI) to accelerate SNAr reactions .
- Purification via silica gel chromatography with chloroform:methanol (98:2) .
How can contradictory NMR data for this compound be resolved during structural characterization?
Advanced Research Focus
Discrepancies in NMR signals (e.g., piperidine proton splitting or sulfamoyl NH integration) arise from:
- Conformational flexibility : The piperidine ring adopts multiple chair conformations, leading to split signals for axial/equatorial protons. Use low-temperature NMR (e.g., 233 K) to reduce rotational averaging .
- Hydrogen bonding : The sulfamoyl NH may exhibit broadened peaks. Deuterated DMSO can stabilize H-bonding and improve resolution .
Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., carbonyl stretch at ~1700 cm⁻¹ for the benzoate ester) .
What analytical methods are recommended for quantifying this compound in biological matrices?
Basic Research Focus
Reverse-phase HPLC with UV detection is standard:
- Mobile Phase : Methanol:sodium acetate buffer (65:35, pH 4.6) for optimal peak symmetry .
- Column : C18 stationary phase (e.g., Chromolith HPLC Columns) .
- Detection : UV at 254 nm (benzoate π→π* transition) .
Validation : Ensure linearity (R² >0.99) across 0.1–100 µg/mL and recovery >90% using spiked plasma samples .
How does the 4-fluorophenyl carbamoyl group influence the compound’s biological activity?
Advanced Research Focus
The 4-fluorophenyl group enhances:
- Target binding : Fluorine’s electronegativity stabilizes interactions with hydrophobic pockets in enzymes (e.g., carbonic anhydrase) via C-F···H-N hydrogen bonds .
- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
SAR Studies : Replace fluorine with Cl or CH₃ to assess potency changes. For example, 4-chlorophenyl analogs show 2-fold lower IC₃₀ in enzyme inhibition assays .
What strategies mitigate sulfamoyl group hydrolysis during in vivo studies?
Advanced Research Focus
The sulfamoyl moiety is prone to enzymatic cleavage. Solutions include:
- Prodrug design : Replace the sulfamoyl NH with a methylene group (e.g., sulfonamide → sulfone) to block hydrolysis .
- Formulation : Use enteric-coated tablets or lipid-based nanoemulsions to protect against gastric acid .
Validation : Monitor plasma stability via LC-MS; unmodified compound should remain >80% intact after 6 hours .
How can computational modeling predict this compound’s pharmacokinetic profile?
Advanced Research Focus
Use molecular dynamics (MD) and QSAR models to predict:
- Solubility : LogP ~2.8 (moderate lipophilicity) favors passive diffusion .
- Metabolism : CYP3A4 is the primary metabolizer; fluorophenyl groups reduce clearance rates .
Validation : Compare in silico predictions with in vitro microsomal assays (e.g., human liver microsomes) .
What are the key challenges in crystallizing this compound for X-ray studies?
Advanced Research Focus
Crystallization difficulties arise from:
- Flexible backbone : The piperidine and sulfamoyl groups adopt multiple conformations. Use slow evaporation with tert-butyl methyl ether to promote ordered packing .
- Polymorphism : Screen solvents (e.g., ethanol, acetonitrile) to isolate stable Form I crystals .
Data Collection : Resolve disorder in the piperidine ring using SHELXL refinement .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
